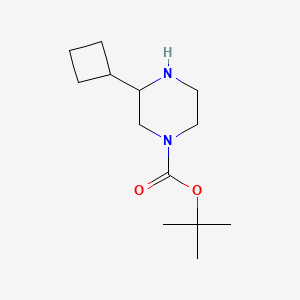

Tert-butyl 3-cyclobutylpiperazine-1-carboxylate

Description

Systematic Nomenclature and Structural Identity

IUPAC Nomenclature and Synonyms

The compound’s systematic name is tert-butyl 3-cyclobutylpiperazine-1-carboxylate , derived from the parent piperazine structure. Key synonyms include:

- 3-Cyclobutylpiperazine-1-carboxylic acid tert-butyl ester

- 1-Boc-3-cyclobutylpiperazine

- This compound .

Table 1: Structural and Identifying Data

The structure comprises a six-membered piperazine ring with a cyclobutyl group at the 3-position and a Boc carbamate group at the 1-position. The cyclobutyl moiety introduces steric and electronic effects that influence reactivity and biological interactions.

Conformational and Physicochemical Properties

- Conformational Flexibility : The piperazine ring adopts a chair-like conformation, while the cyclobutyl group introduces rigidity, limiting rotational freedom.

- Solubility : The compound is typically oil-like at room temperature, with solubility in organic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM).

- Stability : The Boc group ensures stability under acidic conditions, making it suitable for reactions involving strong acids or bases[1

Properties

IUPAC Name |

tert-butyl 3-cyclobutylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-7-14-11(9-15)10-5-4-6-10/h10-11,14H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXVSTDZWCSQSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886780-01-4 | |

| Record name | tert-butyl 3-cyclobutylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyclobutylpiperazine-1-carboxylate typically involves the reaction of cyclobutylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyclobutylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-cyclobutylpiperazine-1-carboxylate is explored for its potential therapeutic applications, particularly in developing drugs targeting the central nervous system. Its structure allows it to interact with various receptors and enzymes, making it a valuable compound in drug discovery.

Biological Studies

Research indicates that this compound can serve as a model for studying the effects of piperazine derivatives on biological systems. It is investigated for its interactions with biological targets, including enzyme inhibition and receptor modulation. Preliminary studies suggest potential antimicrobial and anticancer activities, which warrant further exploration .

Chemical Synthesis

In organic chemistry, this compound acts as a building block for synthesizing more complex molecules. Its unique chemical properties make it suitable for creating novel compounds with desired biological activities .

Industrial Applications

In the industrial sector, this compound is utilized in developing new materials and chemical processes. Its structural features enable its use in designing catalysts and polymers that require specific chemical properties. The compound's production can be optimized using continuous flow reactors to enhance yield and efficiency.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant efficacy, suggesting a mechanism involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 2: Anticancer Potential

Research focusing on the anticancer activity of this compound demonstrated its ability to inhibit the proliferation of specific cancer cell lines. Mechanistic studies revealed that it induces apoptosis and causes cell cycle arrest, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclobutylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Tert-butyl 3-cyclopropylpiperazine-1-carboxylate (CAS 886779-85-7)

- Structure : Cyclopropyl substituent at the 3-position.

- Molecular Formula : C₁₂H₂₂N₂O₂; Molecular Weight : 226.31 .

- Cyclopropane’s ring strain may increase reactivity in ring-opening transformations, unlike the more stable cyclobutyl group.

- Applications : Used in the synthesis of spirocyclic compounds for CNS-targeting therapeutics .

Tert-butyl 3-(biphenyl-4-yl)piperazine-1-carboxylate (CAS 886770-41-8)

- Structure : Biphenyl-4-yl substituent at the 3-position.

- Molecular Formula : C₂₁H₂₅N₂O₂; Molecular Weight : 337.44 .

- Key Differences :

- The bulky biphenyl group enhances π-π stacking interactions, making this derivative suitable for targeting hydrophobic binding pockets in enzymes.

- Lower solubility in polar solvents compared to aliphatic-substituted analogs.

- Applications : Intermediate in the synthesis of G protein-coupled receptor (GPCR) modulators .

Tert-butyl 2-cyclohexylpiperazine-1-carboxylate (CAS 886780-41-2)

- Structure : Cyclohexyl substituent at the 2-position.

- Molecular Formula : C₁₅H₂₇N₂O₂; Molecular Weight : 267.39 .

- Key Differences :

- The cyclohexyl group’s conformational flexibility may improve binding entropy in drug-receptor interactions.

- Positional isomerism (2- vs. 3-substitution) alters steric and electronic effects on the piperazine ring.

- Applications : Utilized in asymmetric catalysis and chiral ligand design .

(R)-Tert-butyl 3-ethylpiperazine-1-carboxylate (CAS 438050-08-9)

- Structure : Ethyl substituent at the 3-position with R-configuration.

- Molecular Formula : C₁₁H₂₂N₂O₂; Molecular Weight : 214.31 .

- Key Differences :

- The ethyl group provides minimal steric hindrance, favoring rapid reaction rates in acylations or alkylations.

- Chirality at the 3-position enables enantioselective synthesis of bioactive molecules.

- Applications : Building block for anticoagulants and antiviral agents .

Comparative Data Table

*Calculated based on cyclobutyl substitution.

Research Findings and Trends

- Steric Effects : Cyclobutyl and cyclohexyl substituents increase steric bulk, which can hinder reactivity in SN2-type reactions but improve stability in proteolytic environments .

- Electronic Effects : Aryl groups (e.g., biphenyl) enhance electron-withdrawing effects, polarizing the piperazine ring and facilitating nucleophilic aromatic substitutions .

- Chirality : Enantiomerically pure derivatives (e.g., R-configuration in ethyl-substituted analog) are critical for achieving high selectivity in enzyme inhibition .

Biological Activity

Tert-butyl 3-cyclobutylpiperazine-1-carboxylate is a compound of interest due to its potential biological activity, particularly in the context of antimicrobial properties and interactions with specific biological targets. This article reviews the available literature on the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a tert-butyl group and a cyclobutyl moiety. The molecular formula is , with a molecular weight of approximately 226.32 g/mol. The structure contributes to its lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar piperazine derivatives, indicating that modifications to the piperazine structure can enhance antibacterial activity against resistant strains. For instance, compounds with similar structural features have demonstrated efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| This compound | MRSA | TBD | Antibacterial |

| Compound 44 (Arylurea derivative) | MRSA, VRE | 0.78 - 3.125 | Antibacterial |

| Pyridylpiperazine derivative | E. coli (ΔacrB mutant) | 0.78 | Antibiotic potentiation |

Note: TBD indicates that specific MIC values for this compound are yet to be determined.

The mechanisms underlying the biological activity of this compound are not fully elucidated; however, related compounds have shown various modes of action:

- Membrane Depolarization : Some piperazine derivatives induce depolarization of bacterial membranes, leading to the dissipation of membrane potential, which is critical for bacterial survival .

- Efflux Pump Inhibition : Compounds that inhibit efflux pumps can enhance the efficacy of existing antibiotics by preventing bacteria from expelling these drugs .

Case Studies

Several studies have investigated structurally related compounds to understand their biological activities better:

- Optimization Studies : Research on pyridylpiperazines has highlighted the importance of structural modifications in enhancing antibiotic activity against resistant strains. These studies suggest that similar optimization strategies could be applied to this compound to improve its antimicrobial properties .

- In Vitro Evaluations : In vitro studies have shown that certain derivatives exhibit no intrinsic antibacterial activity but can potentiate the effects of other antibiotics when used in combination . This suggests potential for this compound in combination therapies.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3-cyclobutylpiperazine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step protocols:

Piperazine Ring Formation : Cyclobutyl groups can be introduced via nucleophilic substitution using cyclobutyl halides or Grignard reagents under inert conditions. For example, tert-butyl piperazine carboxylates are often synthesized via Boc-protection of the piperazine nitrogen .

Cyclobutyl Group Installation : A Mitsunobu reaction or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link the cyclobutyl moiety to the piperazine ring. Reaction conditions (e.g., 20–80°C, anhydrous solvents like THF/DMF) and catalysts (e.g., Pd(PPh₃)₄) are critical for regioselectivity .

Boc Protection : Final Boc-protection with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) ensures stability during downstream reactions .

Q. Key Considerations :

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with literature data (e.g., tert-butyl signals at δ ~1.4 ppm, piperazine ring protons at δ ~2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₂₃N₂O₂: calculated 263.1760, observed 263.1758) .

- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Q. What role does the tert-butoxycarbonyl (Boc) group play in this compound’s reactivity?

Methodological Answer : The Boc group serves dual purposes:

Protection : Shields the piperazine nitrogen from unwanted nucleophilic attacks during synthesis.

Deprotection Flexibility : Removable under mild acidic conditions (e.g., TFA/DCM) to regenerate the free amine for further functionalization (e.g., peptide coupling) .

Q. Experimental Tip :

- Avoid prolonged exposure to strong bases (e.g., LiAlH₄), which may cleave the Boc group prematurely .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in cyclobutyl group installation?

Methodological Answer : Key variables include:

- Catalyst Loading : For Pd-catalyzed reactions, optimize Pd(PPh₃)₄ to 2–5 mol% to balance cost and efficiency .

- Temperature : Cyclobutyl coupling reactions often require 60–80°C for 12–24 hours.

- Solvent Polarity : Use DMF for polar intermediates or THF for sterically hindered substrates .

Case Study :

A 72% yield was achieved using THF at 0°C for 2 hours with slow reagent addition, minimizing side reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer : Address discrepancies via:

Assay Standardization : Normalize cell-based assays using controls (e.g., cycloheximide for protein synthesis inhibition).

SAR Studies : Compare analogs (e.g., tert-butyl 3-phenylpiperazine-1-carboxylate) to isolate cyclobutyl-specific effects .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like serotonin receptors .

Q. How can computational methods predict the compound’s metabolic stability?

Methodological Answer :

ADMET Prediction : Tools like SwissADME estimate logP (2.1), aqueous solubility (-3.2), and CYP450 metabolism.

Metabolite Identification : Simulate oxidative pathways (e.g., CYP3A4-mediated N-dealkylation) using Schrödinger’s MetaSite .

Key Insight :

The cyclobutyl group’s strain may increase susceptibility to ring-opening oxidation, necessitating prodrug strategies .

Q. What synthetic challenges arise during scale-up, and how are they mitigated?

Methodological Answer :

- Byproduct Formation : Optimize stoichiometry (e.g., 1.1 eq cyclobutyl reagent) and use scavengers (e.g., Si-Trisamine for excess aldehydes) .

- Purification : Replace column chromatography with recrystallization (e.g., EtOAc/hexanes) for >50 g batches .

Case Study :

Automated synthesis platforms (e.g., capsule-based reactors) improved reproducibility in multi-step sequences .

Q. How does the cyclobutyl moiety influence stereochemical outcomes in downstream reactions?

Methodological Answer : The cyclobutyl group’s rigid, non-planar structure:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.